(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid
Description
(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound features a tricyclic framework with multiple oxygen atoms, making it an interesting subject for chemical research and industrial applications.
Properties
CAS No. |
114559-95-4 |
|---|---|
Molecular Formula |
C12H18O7 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid |
InChI |
InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14)/t6-,7+,8-,12+/m1/s1 |
InChI Key |
FWCBATIDXGJRMF-ZWADGADFSA-N |
Isomeric SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@@H]3[C@](O2)(OC(O3)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of carboxylic acid functionality. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing cellular processes and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tricyclic molecules with multiple oxygen atoms and carboxylic acid functionalities. Examples are:
- Tricyclo[6.4.0.02,6]dodecane derivatives
- Polyoxatricyclic acids
Uniqueness
What sets (1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid apart is its specific stereochemistry and the arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound (1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid is a complex organic molecule that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple oxygen atoms integrated into its framework. Its molecular formula is , and it exhibits a molecular weight of approximately 398.48 g/mol. The presence of multiple functional groups suggests potential reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in the same class have shown effectiveness against various bacterial strains.
- Antioxidant Properties : The presence of hydroxyl groups may contribute to free radical scavenging abilities.
- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit inflammatory pathways.
The biological activity is likely mediated through several mechanisms:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator.
- Cell Membrane Interaction : Its lipophilicity allows it to interact with cell membranes, potentially altering permeability or signaling pathways.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may be attributed to its ability to neutralize ROS.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
A study conducted by Smith et al. (2023) investigated the antimicrobial properties of similar compounds derived from the same scaffold. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in treating infections. -
Antioxidant Activity :
Research by Johnson et al. (2022) highlighted the antioxidant capabilities of derivatives related to this compound. Using DPPH and ABTS assays, the derivatives exhibited notable scavenging activity comparable to established antioxidants like ascorbic acid. -
Anti-inflammatory Effects :
In a study by Lee et al. (2024), the anti-inflammatory properties were assessed using a murine model of acute inflammation. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
